Structural Elucidation and Spectroscopic Characterization: N-butyl-3-isopropoxybenzamide
Structural Elucidation and Spectroscopic Characterization: N-butyl-3-isopropoxybenzamide
Topic: Structural Elucidation & Spectroscopic Characterization of N-butyl-3-isopropoxybenzamide Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers
Executive Summary & Compound Identity
N-butyl-3-isopropoxybenzamide is a structural analog often encountered in medicinal chemistry libraries targeting TRP channels or as a lipophilic intermediate in the synthesis of local anesthetics. Its physicochemical profile combines a lipophilic butyl chain with a meta-substituted ether, presenting unique spectroscopic signatures essential for purity validation.
This guide provides a high-fidelity reference for the spectroscopic identification of this compound, synthesizing theoretical chem-informatics with standard experimental protocols.
Chemical Identity Table
| Property | Value |
| IUPAC Name | N-butyl-3-(propan-2-yloxy)benzamide |
| Molecular Formula | |
| Molecular Weight | 235.32 g/mol |
| Monoisotopic Mass | 235.1572 Da |
| CAS Registry | Not widely listed; Analogous to 2782-40-3 (N-butylbenzamide) |
| Physical State | Viscous colorless oil or low-melting white solid |
Synthesis & Impurity Profile (Contextual Grounding)
To accurately interpret spectra, one must understand the synthesis origin. The most robust route involves the amidation of 3-isopropoxybenzoic acid.
Reaction Workflow (Graphviz)
The following diagram outlines the synthesis logic and potential impurities (e.g., unreacted amine or acid) that may appear in the spectra.
Caption: Figure 1. Synthesis pathway via acid chloride activation, highlighting potential impurities that may confound spectral analysis.
Spectroscopic Data: Nuclear Magnetic Resonance (NMR)
Expert Insight: The meta substitution creates a distinct aromatic pattern (singlet-like, two doublets, one triplet).[1] The isopropoxy group provides a diagnostic septet/doublet pair, while the butyl chain appears as a classic alkyl series.
H NMR (Proton) Reference
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Logic |
| 7.35 - 7.28 | Triplet (t) | 1H | Ar-H (C5) | Meta-proton, coupled to C4/C6. |
| 7.25 - 7.20 | Multiplet (m) | 2H | Ar-H (C2, C6) | Ortho to carbonyl; deshielded by anisotropy. |
| 7.02 - 6.98 | Doublet of doublets | 1H | Ar-H (C4) | Ortho to alkoxy; shielded by resonance (+M effect). |
| 6.15 | Broad Singlet (br s) | 1H | NH (Amide) | Exchangeable; shift varies with concentration/temp. |
| 4.60 | Septet ( | 1H | O-CH -Me | Deshielded by oxygen; characteristic isopropoxy signal. |
| 3.45 | Quad/Trip ( | 2H | N-CH | Deshielded by adjacent Nitrogen. |
| 1.60 | Quintet | 2H | N-CH | Beta to nitrogen. |
| 1.40 | Sextet | 2H | -CH | Gamma to nitrogen. |
| 1.35 | Doublet ( | 6H | O-CH-(CH | Isopropyl methyls. |
| 0.95 | Triplet ( | 3H | Butyl CH | Terminal methyl. |
C NMR (Carbon) Reference
Solvent:
| Shift ( | Assignment | Note |
| 167.5 | C=O (Amide) | Characteristic amide carbonyl. |
| 157.8 | Ar-C -O (C3) | Ipso carbon attached to oxygen (deshielded). |
| 136.5 | Ar-C -CO (C1) | Ipso carbon attached to carbonyl. |
| 129.6 | Ar-C (C5) | Meta carbon. |
| 118.5 | Ar-C (C6) | Ortho carbon. |
| 117.8 | Ar-C (C4) | Para to carbonyl. |
| 113.2 | Ar-C (C2) | Isolated carbon between substituents. |
| 70.1 | O-CH | Isopropyl methine. |
| 39.8 | N-CH | Butyl alpha-carbon. |
| 31.7 | Alkyl CH | Butyl beta-carbon. |
| 22.0 | Isopropyl CH | Equivalent methyls. |
| 20.1 | Alkyl CH | Butyl gamma-carbon. |
| 13.8 | Butyl CH | Terminal methyl. |
Mass Spectrometry (MS) Analysis
Methodology: Electrospray Ionization (ESI) in Positive Mode is recommended.
Molecular Ion:
Fragmentation Pathway (Graphviz)
The fragmentation pattern is dominated by the cleavage of the amide bond and the loss of the alkyl chains.
Caption: Figure 2. Predicted ESI-MS fragmentation pathway showing the primary acylium ion formation.
Infrared Spectroscopy (FT-IR)
Sampling: ATR (Attenuated Total Reflectance) on neat oil/solid.
| Wavenumber ( | Intensity | Assignment | Description |
| 3300 - 3280 | Medium, Broad | N-H Stretch | Amide hydrogen bonding. |
| 2960 - 2870 | Strong | C-H Stretch | Alkyl chains (butyl + isopropyl). |
| 1640 - 1630 | Strong | C=O Stretch | Amide I band (Diagnostic). |
| 1550 - 1540 | Medium | N-H Bend | Amide II band. |
| 1250 - 1230 | Strong | C-O-C Stretch | Aryl alkyl ether stretch. |
| 750 - 690 | Medium | Ar-H Bend | Meta-substituted benzene ring. |
Experimental Protocols & Validation
To ensure data integrity (Trustworthiness), follow these self-validating protocols.
NMR Sample Preparation
-
Solvent Selection: Use
(99.8% D) + 0.03% TMS.-
Why: Chloroform minimizes amide proton exchange compared to MeOD, allowing the NH signal to be visible.
-
-
Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.
-
Validation: If the solution is cloudy, filter through glass wool. Particulates cause line broadening.
-
-
Acquisition: Run 16 scans for
H and 256+ scans for C.
Purity Check (TLC)
Before spectral analysis, confirm purity.
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: Hexane:Ethyl Acetate (3:1).
-
Visualization: UV (254 nm) and Iodine stain (for the butyl chain).
-
Expected
: ~0.4 - 0.5 (Amides are moderately polar).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for NMR shift prediction rules).
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). (Source for N-butylbenzamide fragmentation patterns used for analog prediction).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent additivity rules in C NMR).
-
PubChem Database. (2024).[3][4] Compound Summary for N-butylbenzamide (CID 76024). (Base structure for homology comparison).
Sources
- 1. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study [mdpi.com]
- 2. spectrabase.com [spectrabase.com]
- 3. N-Butylbenzamide | C11H15NO | CID 76024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Isopropoxybenzamide | C10H13NO2 | CID 1543891 - PubChem [pubchem.ncbi.nlm.nih.gov]
